molecular formula C22H22FN3OS B2812286 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897480-79-4

4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2812286
CAS No.: 897480-79-4
M. Wt: 395.5
InChI Key: RBXDBAASXKAKGN-UHFFFAOYSA-N
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Description

The compound 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a versatile material used in scientific research for its unique properties. It finds applications in drug development, biochemistry, and material science due to its potential in targeted therapy and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, it is utilized to study molecular interactions and pathways. Its ability to bind to specific proteins makes it valuable in understanding cellular processes.

Medicine

In medicine, this compound has potential applications in drug development, particularly in targeted therapies. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in material science for creating advanced materials with unique properties. Its versatility makes it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine group replacing chlorine.

Uniqueness

What sets 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to interact with specific molecular targets makes it particularly valuable in drug development and material science.

Biological Activity

The compound 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole moiety with piperazine and tetrahydronaphthalene derivatives. The synthetic pathway often includes:

  • Formation of the Benzothiazole Core : The initial step involves cyclization reactions to form the benzothiazole structure.
  • Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Tetrahydronaphthalene Derivative Integration : Finally, the tetrahydronaphthalene carbonyl group is incorporated to complete the structure.

Antitumor Activity

Research indicates that compounds containing benzothiazole and piperazine motifs exhibit significant antitumor properties. For instance, a study demonstrated that similar derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells . The presence of the tetrahydronaphthalene moiety enhances these effects, likely due to its hydrophobic characteristics that improve cell membrane permeability.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activities. It was observed to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), which suggests a role in modulating inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Fluoro Group Enhances lipophilicity and bioavailability
Benzothiazole Moiety Contributes to antitumor and antimicrobial activity
Piperazine Ring Facilitates interaction with biological targets
Tetrahydronaphthalene Increases hydrophobic interactions with membranes

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Antitumor Activity : A derivative with a similar structure was tested against A549 lung cancer cells and demonstrated an IC50 of 2.5 µM . This suggests that modifications in the benzothiazole or piperazine components can lead to enhanced potency.
  • Antimicrobial Testing : Another study assessed a related compound's effectiveness against E. coli, yielding a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial potential .

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-6-3-7-19-20(18)24-22(28-19)26-12-10-25(11-13-26)21(27)17-9-8-15-4-1-2-5-16(15)14-17/h3,6-9,14H,1-2,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXDBAASXKAKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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